![molecular formula C10H13NO3 B3056062 2-Methoxyethyl 4-aminobenzoate CAS No. 68599-71-3](/img/structure/B3056062.png)
2-Methoxyethyl 4-aminobenzoate
Overview
Description
Synthesis Analysis
The synthesis of benzocaine derivatives involves electrophilic and nucleophilic reactions. The process includes three steps: alkylation, esterification, and alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of 2-Methoxyethyl 4-aminobenzoate consists of a central triazine ring that acts as a linker for three 2-ethylhexyl 4-aminobenzoate fragments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzocaine derivatives include alkylation, esterification, and alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .Scientific Research Applications
Mesogenic Properties
- Mesogenic Schiff's Base Esters : A study by Prajapati and Bonde (2006) explored new mesogenic homologous series containing 2-methoxyethyl 4-aminobenzoate, revealing their potential in mesophase applications, particularly in liquid crystal technology. They found that derivatives of 2-methoxyethyl 4-aminobenzoate exhibit mesomorphism, with some compounds showing a nematic mesophase and others demonstrating smectic A mesophase properties (Prajapati & Bonde, 2006).
Dopants for Polyaniline
- Doping in Polyaniline : Research by Amarnath and Palaniappan (2005) identifies 2-methoxyethyl 4-aminobenzoate among various benzoic acid derivatives used for doping polyaniline. This process enhances the electrical conductivity of polyaniline, showcasing its utility in conducting polymers and potential electronic applications (Amarnath & Palaniappan, 2005).
Physico-Chemical Properties
- Study of N-Alkoxy Derivatives : Tudose et al. (2010) conducted a study on N-alkoxy derivatives of 2-methoxyethyl 4-aminobenzoate, focusing on their physico-chemical properties. They provided insights into the acid, fluorescence, and complexing properties with alkaline cations, indicating potential applications in sensor technology and material science (Tudose et al., 2010).
Solute Transfer Studies
- Abraham Model Correlations : A study by Hart et al. (2015) involved determining solubilities of various compounds including 2-methoxyethyl 4-aminobenzoate in 2-methoxyethanol. This research contributes to understanding the solute transfer properties of this compound, which is essential in developing solutions for chemical and pharmaceutical industries (Hart et al., 2015).
Antibacterial Applications
- Antibacterial Zn(II) Compounds : Mahmood-ul-hassan et al. (2002) investigated Schiff bases derived from 2-methoxyethyl 4-aminobenzoate and their Zn(II) chelates, which exhibited notable antibacterial properties. This implies its potential use in developing new antibacterial agents (Mahmood-ul-hassan et al., 2002).
Mechanism of Action
Target of Action
2-Methoxyethyl 4-aminobenzoate, a derivative of 4-aminobenzoic acid (PABA), is likely to share similar targets with its parent compound . PABA and its derivatives have exhibited various biological activities, including antimicrobial and cytotoxic properties . .
Mode of Action
PABA is an essential nutrient for many human pathogens but dispensable for humans . It’s likely that 2-Methoxyethyl 4-aminobenzoate interacts with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, PABA is largely funneled into folate biosynthesis . It’s plausible that 2-Methoxyethyl 4-aminobenzoate may affect similar pathways, leading to downstream effects.
Pharmacokinetics
Related compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, have been studied . These studies suggest that modifications with 2’-Methoxyethyl groups can improve potency and reduce effective dose and exposure levels . It’s possible that 2-Methoxyethyl 4-aminobenzoate may have similar ADME properties, impacting its bioavailability.
Result of Action
Related compounds have shown promising results in biological activity experiments . For instance, certain benzoate compounds designed using a similar structure have demonstrated good local anesthetic effects .
Action Environment
It’s worth noting that despite its widespread use and hydrophilicity, a related compound, ethyl-4-aminobenzoate (et-paba), has never been found in environmental waters . This suggests that environmental factors may significantly influence the action and stability of these compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxyethyl 4-aminobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKLZWVMZJKDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
223756-38-5 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223756-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90364502 | |
Record name | 2-methoxyethyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68599-71-3 | |
Record name | Ethanol, 2-methoxy-, 1-(4-aminobenzoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68599-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methoxyethyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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